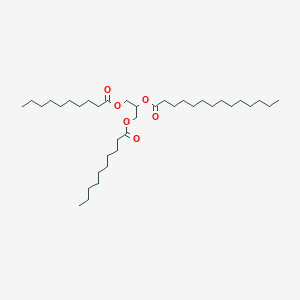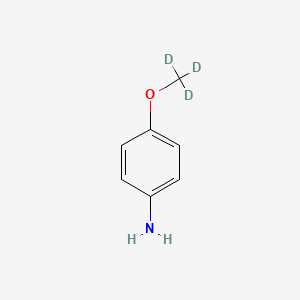
4-(2H3)methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2H3)methoxyaniline, also known as 4-methoxyphenylamine, is an organic compound with the molecular formula C7H9NO. It is a derivative of aniline where the hydrogen atom at the para position is replaced by a methoxy group. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: 4-(2H3)methoxyaniline can be synthesized through several methods. One common approach involves the reduction of 4-nitroanisole using a reducing agent such as sodium sulfide or catalytic hydrogenation. The reaction typically occurs under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In an industrial setting, this compound is produced by the methoxylation of p-nitrochlorobenzene followed by reduction. The methoxylation reaction is carried out using methanol and a base, such as sodium hydroxide, to form p-nitroanisole. This intermediate is then reduced to this compound using sodium sulfide or catalytic hydrogenation .
化学反应分析
Types of Reactions: 4-(2H3)methoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form aniline derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Quinones and nitroso compounds.
Reduction: Aniline derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学研究应用
4-(2H3)methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various aromatic compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory agents.
Industry: this compound is employed in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 4-(2H3)methoxyaniline involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The methoxy group enhances its reactivity, allowing it to participate in various biochemical reactions .
相似化合物的比较
Aniline: The parent compound without the methoxy group.
4-methoxyaniline: The non-deuterated version of 4-(2H3)methoxyaniline.
4-nitroaniline: A nitro derivative of aniline.
Comparison: this compound is unique due to the presence of the methoxy group, which imparts different chemical and physical properties compared to aniline and its derivatives. The methoxy group increases the electron density on the aromatic ring, making it more reactive in electrophilic substitution reactions. Additionally, the deuterium substitution can influence the compound’s behavior in isotopic labeling studies .
属性
分子式 |
C7H9NO |
|---|---|
分子量 |
126.17 g/mol |
IUPAC 名称 |
4-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3/i1D3 |
InChI 键 |
BHAAPTBBJKJZER-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)N |
规范 SMILES |
COC1=CC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



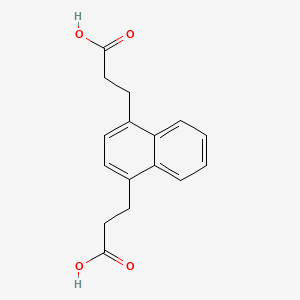
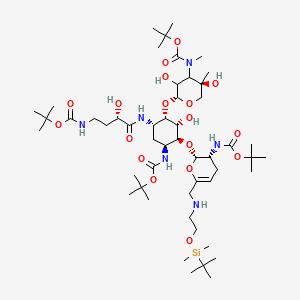



![5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13449369.png)
![1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid](/img/structure/B13449375.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13449384.png)
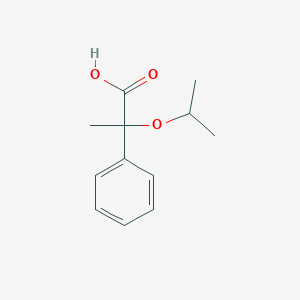
![4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B13449387.png)
![[(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13449389.png)
![2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13449398.png)
